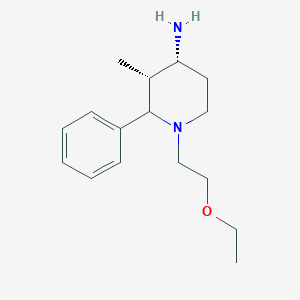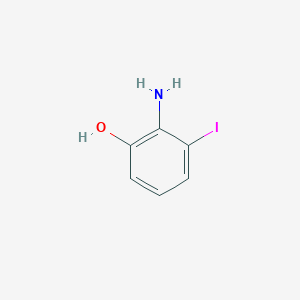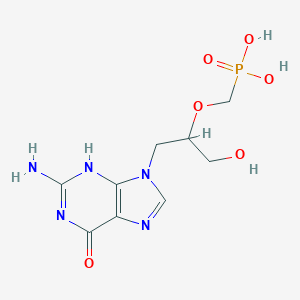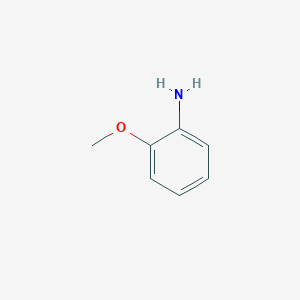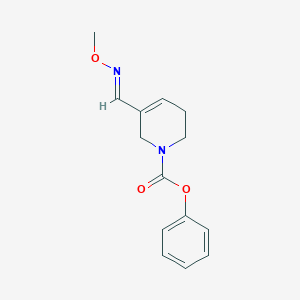
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as PHDMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHDMP belongs to the class of pyridinecarboxylates, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
生化和生理效应
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the activity of HDACs, which can lead to the induction of cell cycle arrest and apoptosis in cancer cells. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. In addition, the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its high yield and purity, which makes it suitable for large-scale synthesis. The compound has also shown promising results in various in vitro and in vivo studies, indicating its potential therapeutic applications. However, one of the limitations of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential side effects.
未来方向
There are several future directions for the study of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One area of research could focus on the development of novel formulations of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate that improve its solubility and bioavailability. Another area of research could involve the identification of specific molecular targets of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and the development of more potent analogs. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential side effects. Overall, Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has shown promising results in various studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the reaction of 3,6-dihydro-5-formyl-1(2H)-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with phenyl chloroformate to obtain Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The yield of Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is typically high, and the purity can be achieved through recrystallization.
科学研究应用
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
121750-63-8 |
|---|---|
产品名称 |
Phenyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
phenyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-18-15-10-12-6-5-9-16(11-12)14(17)19-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3/b15-10+ |
InChI 键 |
GGIGXOXHMJUBPY-XNTDXEJSSA-N |
手性 SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
规范 SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=CC=C2 |
其他 CAS 编号 |
145071-42-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



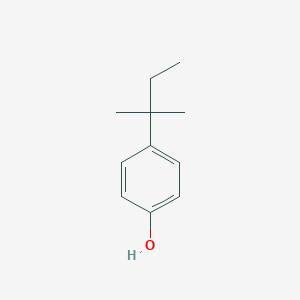
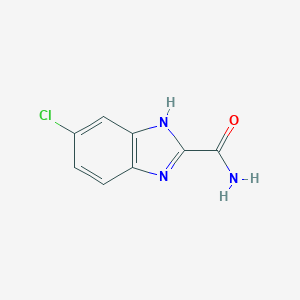
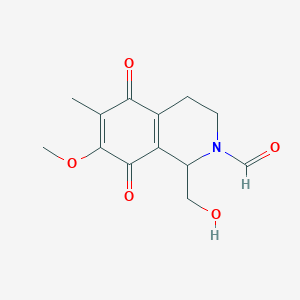
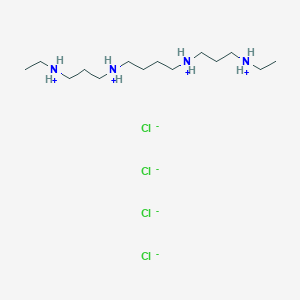
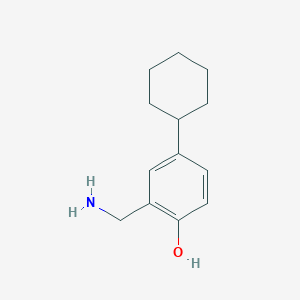

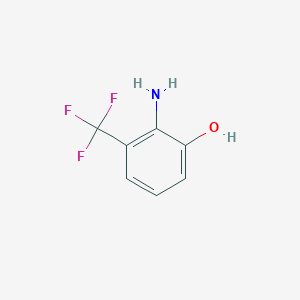

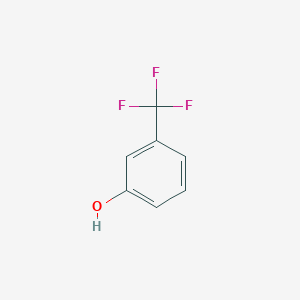
![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
